Cas no 30655-79-9 ((2S,3R,5R,9R,10R,13R,17S)-2,3-Dihydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-1,2,3,4,5,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-6-one)

(2S,3R,5R,9R,10R,13R,17S)-2,3-Dihydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-1,2,3,4,5,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-6-one structure
30655-79-9 structure
Product Name:(2S,3R,5R,9R,10R,13R,17S)-2,3-Dihydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-1,2,3,4,5,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-6-one
Número CAS:30655-79-9
MF:C27H42O6
Megavatios:462.618789196014
CID:311014
Update Time:2024-02-29

(2S,3R,5R,9R,10R,13R,17S)-2,3-Dihydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-1,2,3,4,5,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-6-one Propiedades químicas y físicas

Nombre e identificación

    • Cholesta-7,14-dien-6-one,2,3,20,22,25-pentahydroxy-, (2b,3b,5b,22R)-
    • (22R)-2β,3β,20,22,25-Pentahydroxy-5β-cholesta-7,14-dien-6-one
    • (-)-Stachisterone B
    • 5b-Cholesta-7,14-dien-6-one, 2b,3b,20,22,25-pentahydroxy-, (22R)- (8CI)
    • Stachysterone B
    • (2S,3R,5R,9R,10R,13R,17S)-2,3-Dihydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2
    • (2S,3R,5R,9R,10R,13R,17S)-2,3-Dihydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-1,2,3,4,5,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-6-one
    • Renchi: 1S/C27H42O6/c1-24(2,32)10-9-23(31)27(5,33)22-7-6-16-15-12-19(28)18-13-20(29)21(30)14-26(18,4)17(15)8-11-25(16,22)3/h6,12,17-18,20-23,29-33H,7-11,13-14H2,1-5H3/t17-,18-,20+,21-,22-,23+,25-,26+,27+/m0/s1
    • Clave inchi: ZYXLMHXQZHELAP-SVJUWISJSA-N
    • Sonrisas: O[C@@](C)([C@@H](CCC(C)(C)O)O)[C@H]1CC=C2C3=CC([C@@H]4C[C@H]([C@H](C[C@]4(C)[C@H]3CC[C@]12C)O)O)=O

Atributos calculados

  • Recuento de donantes vinculados al hidrógeno: 5
  • Recuento de receptores de enlace de hidrógeno: 6
  • Recuento de átomos pesados: 33
  • Cuenta de enlace giratorio: 5
  • Complejidad: 876
  • Superficie del Polo topológico: 118

(2S,3R,5R,9R,10R,13R,17S)-2,3-Dihydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-1,2,3,4,5,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-6-one Literatura relevante

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